1,3,5-Trifluoro-2,4-diiodobenzene

Catalog No.
S15411527
CAS No.
M.F
C6HF3I2
M. Wt
383.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluoro-2,4-diiodobenzene

Product Name

1,3,5-Trifluoro-2,4-diiodobenzene

IUPAC Name

1,3,5-trifluoro-2,4-diiodobenzene

Molecular Formula

C6HF3I2

Molecular Weight

383.88 g/mol

InChI

InChI=1S/C6HF3I2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H

InChI Key

JANOLWZUHPTKNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)I)F

1,3,5-Trifluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6F3I2C_6F_3I_2. It features a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions, and two iodine atoms at the 2 and 4 positions. This unique arrangement of halogens imparts distinctive chemical properties to the compound, particularly its ability to engage in halogen bonding, which is significant in supramolecular chemistry. The presence of multiple halogens enhances its reactivity and solubility characteristics compared to other similar compounds .

  • Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reagents like sodium azide or potassium cyanide can facilitate these reactions under mild conditions.
  • Oxidation and Reduction Reactions: The compound can undergo redox reactions, which may alter the oxidation state of the iodine atoms. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used in these processes .
  • Halogen Bonding: This compound exhibits strong halogen bonding capabilities, allowing it to form complexes with Lewis bases and anions, which is crucial for constructing supramolecular architectures .

Pharmacokinetics

The compound is slightly soluble in water, indicating low bioavailability. Its interactions with biological molecules are mediated through halogen bonding and π-π stacking interactions, which can lead to enzyme inhibition or activation depending on the target biomolecule involved .

1,3,5-Trifluoro-2,4-diiodobenzene can be synthesized through several methods:

  • Halogenation of Benzene Derivatives: A common method involves the multi-step halogenation of benzene derivatives. For instance, fluorination of 1,3-diiodobenzene using a fluorinating agent such as silver fluoride under controlled conditions can yield this compound.
  • Industrial Production: Large-scale production typically employs optimized halogenation reactions using continuous flow reactors to ensure high yield and purity. This method allows for consistent reaction conditions and efficient production processes .

The unique properties of 1,3,5-Trifluoro-2,4-diiodobenzene make it valuable in various fields:

  • Supramolecular Chemistry: Its ability to form halogen bonds makes it an essential building block for constructing complex supramolecular structures.
  • Material Science: The compound's unique electronic properties may be exploited in developing advanced materials with specific optical or electronic characteristics.
  • Pharmaceutical Research: While specific applications in drug development are still under exploration, its interaction capabilities suggest potential uses in designing new therapeutic agents .

Research into the interaction of 1,3,5-Trifluoro-2,4-diiodobenzene with various biomolecules has demonstrated its capacity to form stable complexes through halogen bonding. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications. Studies have shown that this compound can influence enzyme activity and cellular signaling pathways by forming noncovalent interactions with proteins and nucleic acids .

Compound NameFormulaKey Differences
1,3-Difluoro-2,4-diiodobenzeneC6F2I2C_6F_2I_2Fewer fluorine atoms; different reactivity
1-Iodo-2-fluorobenzeneC6HF1I1C_6HF_1I_1Less halogenated; different bonding properties
1-Bromo-3-fluorobenzeneC6HBrFC_6HBrFContains bromine instead of iodine; less stable
1-Chloro-3-fluorobenzeneC6HClFC_6HClFChlorine atom alters reactivity

The uniqueness of 1,3,5-Trifluoro-2,4-diiodobenzene lies in its specific combination of three fluorine atoms and two iodine atoms on the benzene ring. This configuration enhances its ability to form strong halogen bonds compared to other similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

383.81198 g/mol

Monoisotopic Mass

383.81198 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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